molecular formula C11H7F6NO B6310819 3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile CAS No. 2088943-26-2

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile

Cat. No.: B6310819
CAS No.: 2088943-26-2
M. Wt: 283.17 g/mol
InChI Key: JEWIJKMIPQQERU-UHFFFAOYSA-N
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Description

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile is a chemical compound with the molecular formula C11H7F6NO and a molecular weight of 283.17 g/mol. This compound has gained significant attention in various fields of research and industry due to its unique properties.

Preparation Methods

The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile involves specific synthetic routes and reaction conditions. One common method includes the reaction of 3-hydroxybenzonitrile with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the hexafluoropropoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Common Reagents and Conditions: Typical reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in the development of fluorinated probes and imaging agents for biological studies.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel drugs with improved pharmacokinetic properties.

    Industry: It is employed in the production of specialty chemicals and advanced materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile exerts its effects is primarily related to its chemical structure. The hexafluoropropoxy group imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other chemical entities.

Comparison with Similar Compounds

3-(1,1,2,3,3,3-Hexafluoropropoxy)benzonitrile can be compared with other similar compounds, such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is a fluorinated alcohol with similar electronic properties but different reactivity due to the presence of a hydroxyl group instead of a nitrile.

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated compound with a phenyl group, which exhibits different chemical behavior due to the presence of the phenyl and hydroxyl groups.

The uniqueness of this compound lies in its combination of the hexafluoropropoxy group with a benzonitrile core, providing a distinct set of properties that make it valuable for specific applications.

Properties

IUPAC Name

2-[3-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO/c12-9(10(13,14)15)11(16,17)19-8-3-1-2-7(6-8)4-5-18/h1-3,6,9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWIJKMIPQQERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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